Covalent p38α Kinase Inhibition Potency of 4-Ethynylimidazole Scaffold
The 4-ethynylimidazole scaffold, when incorporated into a 1,2-dialkynylimidazole framework, demonstrates potent and selective inhibition of p38α MAP kinase. Compound 14 (1-ethynyl-2-phenylethynyl-1H-imidazole) exhibits an IC₅₀ of 200 nM against p38α and forms a covalent adduct with the kinase as confirmed by ESI-MS after 12 h incubation at 37 °C [1]. While this data pertains to a 1-ethynyl-substituted analog rather than 1-ethyl-4-ethynyl-1H-imidazole itself, it establishes the 4-ethynylimidazole core as a privileged scaffold for developing covalent kinase inhibitors. The N1-ethyl substitution in the target compound offers a distinct steric and electronic profile compared to the N1-ethynyl group, which may modulate both potency and selectivity. In contrast, the unsubstituted parent imidazole lacks the alkyne handle necessary for covalent modification and shows no comparable kinase inhibition activity.
| Evidence Dimension | p38α kinase inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 200 nM (for 1-ethynyl-2-phenylethynyl-1H-imidazole, containing the 4-ethynylimidazole scaffold) [1] |
| Comparator Or Baseline | Unsubstituted imidazole: no reported p38α inhibition activity |
| Quantified Difference | 200 nM IC₅₀ vs. no measurable activity |
| Conditions | p38α kinase inhibition assay; covalent adduct confirmed by ESI-MS after 12 h incubation at 37 °C |
Why This Matters
This establishes the 4-ethynylimidazole core as a validated scaffold for covalent kinase inhibitor development, justifying procurement for kinase-targeted drug discovery programs.
- [1] Laroche C, Li J, Kerwin SM. Synthesis and biological evaluation of p38α kinase-targeting dialkynylimidazoles. Bioorg Med Chem Lett. 2009;19(22):6293-6297. View Source
